Cas no 422-61-7 (Propanoyl fluoride,2,2,3,3,3-pentafluoro-)

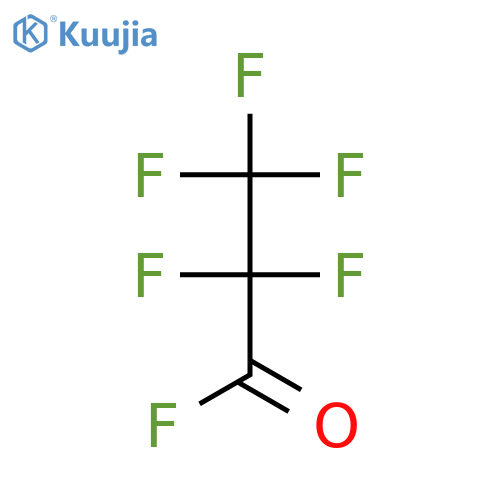

422-61-7 structure

商品名:Propanoyl fluoride,2,2,3,3,3-pentafluoro-

Propanoyl fluoride,2,2,3,3,3-pentafluoro- 化学的及び物理的性質

名前と識別子

-

- Propanoyl fluoride,2,2,3,3,3-pentafluoro-

- 2,2,3,3,3-pentafluoropropanoyl fluoride

- Pentafluoropropionyl Fluoride

- hexafluoropropyloxide

- pentafluoropropanoyl fluoride

- Pentafluoropropionic acid fluoride

- Perfluoropropionic acid fluoride

- Propanoyl fluoride,pentafluoro

- (S)-2-AMINO-3-QUINOLIN-2-YL-PROPIONICACID

- DTXSID4059968

- SCHEMBL428729

- 2,2,3,3,3-pentakis(fluoranyl)propanoyl fluoride

- FT-0656423

- A825828

- 422-61-7

- Perfluoropropionyl fluoride

- C2F5COF

- NS00008300

- Propanoyl fluoride, 2,2,3,3,3-pentafluoro-

- CF3CF2COF

- EINECS 207-019-5

- AKOS005063519

- MFCD00042078

- Propanoyl fluoride, pentafluoro-

-

- MDL: MFCD00042078

- インチ: InChI=1S/C3F6O/c4-1(10)2(5,6)3(7,8)9

- InChIKey: YLCLKCNTDGWDMD-UHFFFAOYSA-N

- ほほえんだ: C(=O)(C(C(F)(F)F)(F)F)F

計算された属性

- せいみつぶんしりょう: 165.98500

- どういたいしつりょう: 165.98533359g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2

- ひょうめんでんか: 0

じっけんとくせい

- ふってん: -30°C

- PSA: 17.07000

- LogP: 1.68010

Propanoyl fluoride,2,2,3,3,3-pentafluoro- セキュリティ情報

- 危害声明: Corrosive

- 危険物輸送番号:UN 3308

- 危険カテゴリコード: 34

- セキュリティの説明: 26-36/37/39

-

危険物標識:

- 危険レベル:GAS, TOXIC, CORROSIVE

- リスク用語:R34

Propanoyl fluoride,2,2,3,3,3-pentafluoro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB103584-25 g |

Pentafluoropropionyl fluoride, 97%; . |

422-61-7 | 97% | 25 g |

€484.00 | 2023-07-20 | |

| abcr | AB103584-25g |

Pentafluoropropionyl fluoride, 97%; . |

422-61-7 | 97% | 25g |

€484.00 | 2025-02-18 |

Propanoyl fluoride,2,2,3,3,3-pentafluoro- 関連文献

-

R. N. Haszeldine,A. E. Tipping J. Chem. Soc. C 1968 398

-

2. Facile conversion of perfluoroacyl fluorides into other acyl halidesHaruhiko Fukaya,Tomonori Matsumoto,Eiji Hayashi,Yoshio Hayakawa,Takashi Abe J. Chem. Soc. Perkin Trans. 1 1996 915

-

3. Radiotracers in fluorine chemistry. Part II. Fluorine-18 exchange between carbonyl fluoride and Group I fluorides. Effect of dipolar, aprotic solventsC. Joy W. Fraser,David W. A. Sharp,Geoffrey Webb,John M. Winfield J. Chem. Soc. Dalton Trans. 1974 112

-

4. 315. The reactions of fluorocarbon radicals. Part IX. Synthesis and reactions of pentafluoropropionic acidR. N. Haszeldine,K. Leedham J. Chem. Soc. 1953 1548

-

5. Oxidation of polyhalogeno-compounds. Part I. Photochemical oxidation of certain fluoroalkanesW. C. Francis,R. N. Haszeldine J. Chem. Soc. 1955 2151

422-61-7 (Propanoyl fluoride,2,2,3,3,3-pentafluoro-) 関連製品

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 42464-96-0(NNMTi)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

(CAS:422-61-7)Pentafluoropropionyl fluoride

清らかである:99%

はかる:Gram-Ton

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:422-61-7)Propanoyl fluoride,2,2,3,3,3-pentafluoro-

清らかである:99%

はかる:25g

価格 ($):287.0